molecular formula C16H18N2O2 B6574068 3-(3-methylphenyl)-1-(2-phenoxyethyl)urea CAS No. 1203035-75-9

3-(3-methylphenyl)-1-(2-phenoxyethyl)urea

Cat. No. B6574068
CAS RN: 1203035-75-9
M. Wt: 270.33 g/mol
InChI Key: DXKZVJCSNWNFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylphenyl)-1-(2-phenoxyethyl)urea (MPPEU) is an organic compound that is used for a variety of scientific and industrial purposes. It is a white, crystalline solid that is soluble in water, alcohol, and other organic solvents. MPPEU has been used in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the development of new materials, such as polymers, nanomaterials, and nanocomposites. In addition, MPPEU has been studied for its potential applications in the medical field, including as an anti-cancer agent and as a therapeutic agent for a variety of diseases.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-1-(2-phenoxyethyl)urea is not fully understood. It has been suggested that it may act as an antioxidant, by scavenging free radicals and reducing oxidative stress. It has also been suggested that it may act as an anti-inflammatory agent, by inhibiting the production of pro-inflammatory mediators. In addition, it has been suggested that it may inhibit platelet aggregation, by blocking the binding of platelet-activating factor to its receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-methylphenyl)-1-(2-phenoxyethyl)urea have not been extensively studied. However, it has been shown to have anti-cancer activity in vitro and in vivo, and it has been studied as a potential therapeutic agent for a variety of diseases. In addition, it has been studied for its potential use as an antioxidant, as an anti-inflammatory agent, and as an inhibitor of platelet aggregation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-methylphenyl)-1-(2-phenoxyethyl)urea in laboratory experiments include its availability, its low cost, and its stability. Its disadvantages include its low solubility in water, its low solubility in organic solvents, and its low yield.

Future Directions

Future research on 3-(3-methylphenyl)-1-(2-phenoxyethyl)urea should focus on further understanding its mechanism of action, its biochemical and physiological effects, and its potential applications in the medical field. In addition, further research should focus on improving the synthesis of 3-(3-methylphenyl)-1-(2-phenoxyethyl)urea, as well as its solubility and yield. Finally, further research should focus on exploring new applications for 3-(3-methylphenyl)-1-(2-phenoxyethyl)urea, such as its use as an antioxidant, an anti-inflammatory agent, and an inhibitor of platelet aggregation.

Synthesis Methods

3-(3-methylphenyl)-1-(2-phenoxyethyl)urea can be synthesized by the condensation of 3-methylphenol and 2-phenoxyethanol in the presence of sodium hydroxide. The reaction is carried out at room temperature in an aqueous solution of sodium hydroxide, and the product is isolated by filtration and recrystallization. The yield of the reaction is typically around 80%.

Scientific Research Applications

3-(3-methylphenyl)-1-(2-phenoxyethyl)urea has been studied for its potential applications in the medical field. It has been shown to have anti-cancer activity in vitro and in vivo, and it has been studied as a potential therapeutic agent for a variety of diseases. In addition, it has been studied for its potential use as an antioxidant, as an anti-inflammatory agent, and as an inhibitor of platelet aggregation.

properties

IUPAC Name

1-(3-methylphenyl)-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-13-6-5-7-14(12-13)18-16(19)17-10-11-20-15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKZVJCSNWNFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)-1-(2-phenoxyethyl)urea

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